1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one
説明
The compound 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a hybrid heterocyclic molecule featuring a benzimidazole core linked via a sulfanyl propyl chain to a 5-methyltriazinoindole moiety. This structural architecture combines the pharmacophoric features of benzimidazoles (known for antimicrobial, anticancer, and enzyme-inhibitory properties) with the triazinoindole system, which may enhance electronic interactions and binding affinity to biological targets.
特性
分子式 |
C20H18N6OS |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
3-[3-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H18N6OS/c1-25-15-9-4-2-7-13(15)17-18(25)22-19(24-23-17)28-12-6-11-26-16-10-5-3-8-14(16)21-20(26)27/h2-5,7-10H,6,11-12H2,1H3,(H,21,27) |
InChIキー |
SNNNNMXCZKIJFT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
製品の起源 |
United States |
準備方法
1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの合成は、通常、複数のステップを伴います。
出発物質: 合成は、市販のインドリン-2,3-ジオンとチオセミカルバジドから始まります。
縮合反応: インドリン-2,3-ジオンは、100°Cで5時間、水中でチオセミカルバジドと反応させて中間体を生成します。
ヒドラジン化: 次に、中間体を120°Cで3時間、80%ヒドラジン一水和物でヒドラジン化して、目的のトリアジノインドール誘導体を生成します.
化学反応の分析
1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンには、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、癌治療に用いることができる鉄キレート剤としての可能性を示しています。
材料科学: この化合物のユニークな構造は、導電率や安定性が向上したなどの特定の特性を備えた新しい材料の開発のための候補となっています。
生物学的研究: この化合物のDNAとの相互作用能力と癌細胞におけるアポトーシス誘導能力により、細胞プロセスを研究し、新しい治療戦略を開発するための貴重なツールとなっています.
科学的研究の応用
1-[3-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
作用機序
1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの作用機序には、いくつかの分子標的と経路が含まれます。
鉄キレート: この化合物は、鉄(II)イオンに選択的に結合し、癌細胞における鉄恒常性を破壊し、増殖を阻害する可能性があります。
アポトーシス誘導: Bcl-2、Bax、および切断カスパーゼ-3などのタンパク質の活性化によって示されるように、ミトコンドリア経路を通じて癌細胞におけるアポトーシスを誘導します.
類似化合物との比較
Table 1: Antimicrobial Activity of Benzimidazole Analogs
| Compound | Substituent at C-2 | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4d | Methylenedioxyphenyl | 25 | |
| 4e, 4f | –Br, –NO₂ | 50 | |
| Sesamin (Ref.) | – | 50 |
Antiproliferative Activity
- Compound 9b (6-benzimidazole derivative) exhibited IC₅₀ values of 4.7 µM (HeLa) and 4.2 µM (HEPG2), outperforming analogs with electron-withdrawing groups (e.g., 7b and 8b with 5-fluoro/nitro groups, IC₅₀ >10 µM) .
- Compound 10a (electron-donating groups) showed exceptional activity against HeLa cells (IC₅₀ = 2.2 µM) .
However, its extended conjugated system could alter cellular uptake or target binding compared to simpler benzimidazoles.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Substituent | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 9b | 6-Benzimidazole | 4.7 | HeLa | |
| 10a | Electron-donating | 2.2 | HeLa | |
| 7b | 5-Fluoro | >10 | HEK293T |
Antioxidant Properties
Antioxidant efficacy in benzimidazoles correlates with substituent polarity and conjugation:
- Compounds 195–197 (coumarin-linked benzimidazoles) showed IC₅₀ values of 19.7–1.2 µmol/L, surpassing BHT (23.4 µmol/L) .
- Compounds 198–199 (thiophene-containing analogs) demonstrated superior radical scavenging .
The target compound’s sulfanyl linker and triazinoindole system may enhance radical stabilization, but its bulkier structure could reduce solubility and accessibility compared to coumarin or thiophene hybrids.
Table 3: Antioxidant Activity of Benzimidazole Derivatives
| Compound | Structure | IC₅₀ (µmol/L) | Reference |
|---|---|---|---|
| 197 | Coumarin-benzimidazole | 1.2 | |
| BHT (Ref.) | – | 23.4 |
Enzyme Binding and Inhibition
Benzimidazoles targeting enoyl-acyl carrier protein reductase (ENR) require optimized binding interactions:
- TgENR inhibition necessitated 3.2 mM of a benzimidazole inhibitor for co-crystallization, suggesting weaker binding compared to FtENR (1.6 mM sufficient) .
The target compound’s triazinoindole group may improve π-π stacking or hydrogen bonding with ENR, but its larger size could hinder active-site penetration.
生物活性
The compound 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a member of the triazinoindole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazinoindole core fused with a sulfanyl group and a benzimidazole moiety . This unique combination is responsible for its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅S |
| Molecular Weight | 257.291 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one |
The biological activity of this compound is primarily attributed to its ability to chelate iron ions , which is crucial for the proliferation of cancer cells. By binding to ferrous ions, it inhibits iron availability, leading to cell cycle arrest and apoptosis in various cancer cell lines. This mechanism positions the compound as a potential therapeutic agent in cancer treatment.
Anticancer Activity
Research indicates that triazinoindole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells by depleting intracellular iron levels. Studies have reported IC50 values indicating effective inhibition at low concentrations.
Antimicrobial Activity
Triazinoindole derivatives are also noted for their antimicrobial properties . The compound has been evaluated against various pathogens, showing effectiveness comparable to standard antibiotics:
- Minimum Inhibitory Concentration (MIC) : Specific derivatives have demonstrated MIC values lower than those of traditional antibiotics like vancomycin and ciprofloxacin against resistant strains.
Case Studies
- Cell Line Studies : A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability.
- Animal Models : In vivo experiments showed that administration of the compound resulted in tumor size reduction in xenograft models, highlighting its potential for therapeutic use.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the triazinoindole core influence its potency:
- Substituent Effects : Electron-donating groups on phenyl rings enhance activity, while longer alkyl chains tend to decrease it.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
